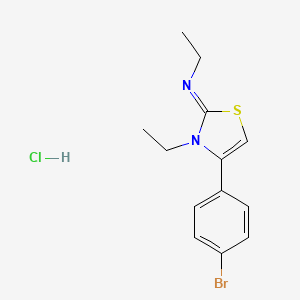
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” belong to a class of organic compounds known as aromatic amines, which contain an aromatic ring attached to an amine group . They are used in a wide range of applications, including the production of dyes, pharmaceuticals, and polymers .
Molecular Structure Analysis
The molecular structure of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would include an aromatic ring, an amine group, and a bromine atom . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and complexation with metals . The specific reactions that “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure. For example, 1-(4-Bromophenyl)ethanamine hydrochloride has a melting point of 212-214 °C and should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research into similar thiazole derivatives, such as the synthesis and study of antimicrobial activity of novel thiazolyl ethanamine derivatives, has shown promising in vitro antibacterial and antifungal properties. These compounds were synthesized through cyclization of corresponding thioureas with bromoacetophenone, highlighting their potential as templates for developing new antimicrobial agents (Kumbhare et al., 2013).
Metabolic Pathway Investigation
Although slightly different in structure, studies on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have identified various metabolites, providing insights into metabolic pathways operative in rats. This research helps understand how structurally related compounds are metabolized in biological systems, which is crucial for drug design and toxicological studies (Kanamori et al., 2002).
Exploration of Stereochemistry
The synthesis of new alkylidene-substituted chloro-dithiazoles demonstrates the exploration of stereochemistry in related thiazolyl compounds. This work involves preparing various stereoisomers and investigating their chemical properties, which is fundamental for the development of chiral drugs and understanding molecule interactions (Jeon & Kim, 1999).
Antimicrobial and Antifungal Properties
Similar to the thiazole ethanamine derivatives, substituted benzothiazole amides have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis involved the condensation reaction of ethanamine with benzoyl chlorides, with some compounds showing activity comparable to established medicinal standards. This research suggests the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Antioxidant Activities
The creation and evaluation of triazoles derived from ethanamine and their antioxidant properties have provided insights into the potential health benefits of these compounds. Such research is crucial for developing new antioxidants, which can mitigate oxidative stress and be beneficial in treating various diseases (Sancak et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure and use. For example, 1-(4-Bromophenyl)ethanamine hydrochloride is associated with hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDRYDDZHJNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

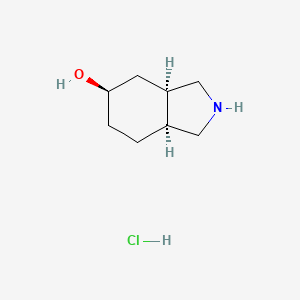
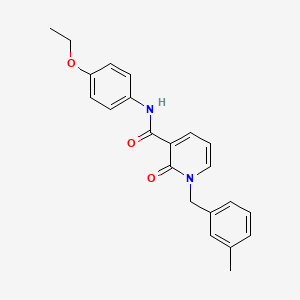
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
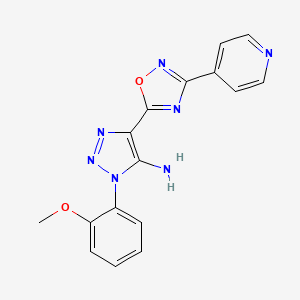
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
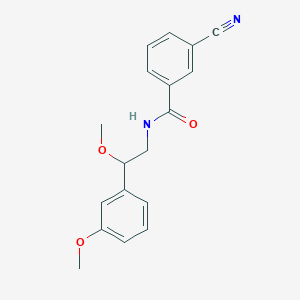


![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)

![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)